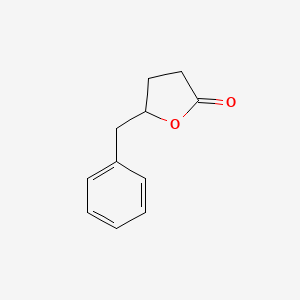

5-Benzyloxolan-2-one

Übersicht

Beschreibung

5-Benzyloxolan-2-one, also known as 5-benzyloxolane-2-one, is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in methanol and ethanol, and is slightly soluble in water. This compound has been used in the synthesis of pharmaceuticals, as well as in the synthesis of other compounds such as heterocyclic compounds and polymers. In addition, this compound has been used in the synthesis of a variety of organic compounds, including dyes, pigments, fragrances, and flavorings.

Wissenschaftliche Forschungsanwendungen

Eco-Sustainable Synthesis and Biological Evaluation

5-Benzyloxolan-2-one derivatives have been explored for their potential in eco-sustainable synthesis and biological applications. Notably, derivatives of this compound have shown promising results in anticancer, antibacterial, and DNA binding studies. One such study highlighted the synthesis of 2-phenyl 1,3-benzodioxole derivatives, exhibiting greater anticancer and antibacterial potency than standard reference compounds. These derivatives demonstrate a one-step synthesis process that is both eco-friendly and effective in targeting cancer and bacterial cells, with inherent potential for DNA binding (Gupta et al., 2016).

Synthesis of Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives

Another study focused on synthesizing new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to an arylpiperazine. These compounds demonstrated significant affinity for serotonergic and dopaminergic receptors. Specifically, some compounds exhibited high affinity and selectivity for the 5-HT1A serotonin receptor. This research contributes to the understanding of the structure-activity relationships and the influence of different chemical moieties on receptor affinity (Siracusa et al., 2008).

Corrosion Inhibition in Mild Steel

Research has also been conducted on the use of this compound derivatives in corrosion inhibition for mild steel. Two new compounds were synthesized and evaluated for their properties in protecting mild steel from corrosion in acidic environments. The study combined experimental methods and quantum chemistry studies, demonstrating the effectiveness of these compounds as corrosion inhibitors, and their adsorption on mild steel was consistent with the Langmuir isotherm model (Chafiq et al., 2020).

Benzylation of Alcohols

In the field of organic chemistry, this compound derivatives have been utilized in the benzylation of alcohols. A study described the use of 2-Benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers. This process was noted for its efficiency, demonstrating the potential of this compound derivatives in facilitating organic synthesis reactions (Poon & Dudley, 2006).

Antimicrobial Agents

The design and synthesis of novel hybrid molecules containing this compound derivatives have shown promise as antimicrobial agents. These compounds have been tested against various microbial strains, including Mycobacterium tuberculosis, displaying potent antimicrobial activity. The study highlights the potential of these compounds in addressing infectious diseases, with a focus on anti-tubercular activity (Shruthi et al., 2016).

Eigenschaften

IUPAC Name |

5-benzyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKCYERWEGKEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532354 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21175-42-8 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

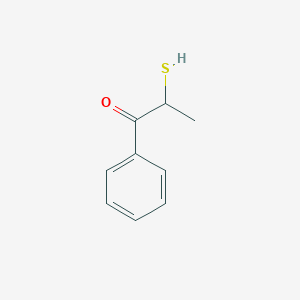

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)